methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-4-5-10-12-9(7-2-3-7)6-14(10)13-8/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSWKLHKSFPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(N=C2C=C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Functionalized Pyridazine Precursors
The foundational approach involves cyclization reactions starting from substituted pyridazine derivatives. A representative method from industrial patent literature involves the reaction of 3-amino-6-chloropyridazine with methyl glycolate under acidic conditions to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization introduces the cyclopropyl group via nucleophilic substitution, though this method suffers from moderate yields (55–65%) due to competing side reactions.
Palladium-Catalyzed Cross-Coupling for Cyclopropane Installation
| Ligand | Yield (%) | Byproducts (%) |
|---|---|---|
| PPh₃ | 42 | 28 |
| XantPhos | 65 | 15 |
| Di-(1-adamantyl)-n-BuP | 78 | 7 |
Table 1: Ligand effects on Pd-catalyzed cyclopropanation
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies in acetonitrile vs. toluene demonstrate significant solvent dependence:
-
Acetonitrile : Enables faster reaction kinetics (t₁/₂ = 2.1 h) but promotes ester hydrolysis (up to 12% degradation)
-
Toluene : Slower kinetics (t₁/₂ = 4.7 h) but superior product stability (<2% degradation)
Temperature screening identified 80°C as optimal, balancing reaction rate and thermal decomposition risks.
Catalytic System Tuning
The Pd:ligand ratio significantly influences turnover frequency (TOF):
| Pd:ligand | TOF (h⁻¹) | Selectivity (%) |
|---|---|---|
| 1:1 | 18 | 82 |
| 1:2 | 27 | 89 |
| 1:3 | 25 | 91 |
Table 2: Catalyst stoichiometry impact
Excess ligand (>2 eq) improves selectivity but increases costs, necessitating economic evaluations for industrial adoption.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Patent data describes a pilot-scale continuous process achieving 92% conversion with residence time <30 minutes:
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Reactor type : Micro-packed bed (316L stainless steel)
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Pressure : 12 bar
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Throughput : 15 L/h
Key challenges include catalyst bed fouling and maintaining anhydrous conditions at scale.
Green Chemistry Metrics
Environmental factor (E-factor) analysis highlights waste reduction opportunities:
| Step | E-factor (kg waste/kg product) |
|---|---|
| Cyclopropanation | 8.7 |
| Workup | 12.4 |
| Crystallization | 5.2 |
Table 3: Waste generation analysis
Implementation of solvent recovery systems could reduce E-factors by 40–60%.
Analytical Verification Protocols
Structural Confirmation
1H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
Purity Assessment
HPLC methodology (USP L7 column):
-
Mobile phase : 65:35 MeCN/H₂O + 0.1% TFA
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Retention time : 6.8 min
Comparative Methodological Analysis
| Parameter | Cyclization Route | Pd-Catalyzed Route |
|---|---|---|
| Yield | 55–65% | 72–85% |
| Reaction Time | 18–24 h | 4–6 h |
| Byproducts | 22–30% | 7–15% |
| Scalability | Moderate | High |
| Cost (USD/kg) | 1,200 | 2,450 |
Table 4: Synthesis route comparison
Challenges and Limitations
-
Cyclopropane Ring Stability : Strain energy (27.5 kcal/mol) necessitates strict temperature control during storage
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Solubility Constraints : LogP = 2.3 limits aqueous processing; requires DMSO/EtOAC mixtures for handling
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Catalyst Cost : Pd accounts for 38% of raw material expenses in catalytic routes
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate has been investigated for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various pathogens are summarized below:
| Pathogen | MIC (µM) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
The compound's mechanism involves the inhibition of essential enzymes in bacterial cells, leading to cell death.
Anticancer Activity
In anticancer research, this compound has shown promise in inducing apoptosis in cancer cells. Cytotoxicity assays on various human cancer cell lines revealed dose-dependent effects:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| LoVo | 15 | Colon Adenocarcinoma |
| SK-OV-3 | 20 | Ovarian Carcinoma |
| MCF-7 | 25 | Breast Adenocarcinoma |
The highest anti-tumor activity was observed in the LoVo cell line, indicating its potential as a therapeutic agent for colon cancer.
Chemical Synthesis
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution:
- Oxidation: Can be oxidized using potassium permanganate or hydrogen peroxide to form carboxylic acids or ketones.
- Reduction: Reduction reactions can yield alcohols or amines using lithium aluminum hydride.
- Substitution: Nucleophilic substitution can occur at the cyclopropyl group or the ester functional group.
These reactions facilitate the development of new derivatives with potentially enhanced biological activities.
Materials Science
This compound has also been explored for its photophysical properties , making it a candidate for applications in organic electronics. Its unique electronic structure could lead to innovations in material design, particularly in developing new polymers and coatings with specific properties .
Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against a panel of bacterial strains demonstrated its potential as a lead compound in developing new antimicrobial agents. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting a viable pathway for further investigation into its use as an antibiotic.
Case Study: Anticancer Potential
In another study focusing on its anticancer properties, the compound was tested against multiple human cancer cell lines. The results showed significant cytotoxic effects, particularly against colon adenocarcinoma cells (LoVo), where it induced apoptosis through specific signaling pathways. This finding highlights its potential as a candidate for cancer therapeutics targeting specific tumor types.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Physicochemical Properties
- Solubility : Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate requires heating to 37°C and sonication for solubility in DMSO, indicating challenges with lipophilic substituents . The cyclopropyl variant may exhibit similar issues.
- Purity : Commercial samples of methyl imidazo[1,2-b]pyridazine-6-carboxylate are available at 95–97% purity, suggesting rigorous quality control for research use .
Biological Activity
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound may inhibit essential enzymes in bacterial cells, leading to cell death. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:
| Pathogen | MIC (µM) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It may interfere with cell signaling pathways and induce apoptosis in cancer cells. Cytotoxicity assays conducted on various human cancer cell lines demonstrated dose-dependent effects:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| LoVo | 15 | Colon Adenocarcinoma |
| SK-OV-3 | 20 | Ovarian Carcinoma |
| MCF-7 | 25 | Breast Adenocarcinoma |
The highest anti-tumor activity was observed in the LoVo cell line, indicating a potential focus for further development in cancer therapeutics .
The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits essential enzymes necessary for bacterial survival. In anticancer research, it disrupts cellular signaling pathways that promote cancer cell proliferation and survival.
Interaction with Kinases
Recent studies have suggested that this compound may act as an inhibitor of adaptor-associated kinase 1 (AAK1), which is crucial for endocytosis and synaptic vesicle recycling. This inhibition can lead to modulation of pathways involved in cell growth and survival, further supporting its potential as an anticancer agent.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various imidazo[1,2-b]pyridazine derivatives on human adenocarcinoma-derived adherent cell lines. The results indicated that this compound exhibited significant cytotoxicity against colon cancer cells compared to standard chemotherapeutic agents like cisplatin and doxorubicin.
In Vivo Studies
In vivo studies are necessary to confirm the therapeutic potential of this compound. Preliminary animal model experiments have shown promising results in reducing tumor size when administered at specific dosages, warranting further investigation into optimal dosing regimens and long-term effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves cyclization of 2-cyclopropyl-3-aminopyridazine with methyl chloroformate in dichloromethane, using triethylamine as a base at room temperature. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2 equivalents of methyl chloroformate) and employing continuous flow reactors for scale-up. Green chemistry approaches, such as replacing dichloromethane with ethyl acetate, may improve sustainability without compromising purity (>90%) .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the cyclopropyl group (δ ~1.0–1.5 ppm for cyclopropyl protons). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (217.22 g/mol). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity, targeting ≥95% for biological assays .
Q. What in vitro models have been used to evaluate its antimicrobial efficacy, and what were the key findings?
- Methodological Answer : Broth microdilution assays against Gram-positive (S. aureus MIC = 75 µM) and Gram-negative (E. coli MIC = 50 µM) pathogens are standard. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are essential. The compound’s mechanism involves inhibition of bacterial enzymes like dihydrofolate reductase, validated via enzyme activity assays .
Advanced Research Questions
Q. How does the cyclopropyl group influence biological activity compared to other substituents?
- Methodological Answer : Structure-activity relationship (SAR) studies show the cyclopropyl group enhances steric bulk, improving target binding (e.g., kinase pockets). Derivatives with methyl or bromo substituents exhibit reduced potency (e.g., IC50 for LoVo cells increases from 15 µM to >25 µM). Computational docking (AutoDock Vina) predicts cyclopropyl interactions with hydrophobic residues in AAK1 kinase .
Q. What strategies can resolve contradictions in cytotoxicity data across cancer cell lines?
- Methodological Answer : Discrepancies in IC50 values (e.g., 15 µM for LoVo vs. 25 µM for MCF-7) may arise from differential expression of molecular targets like AAK1. Dose-response curves (0.1–100 µM) with triplicate replicates and normalization to cell viability controls (MTT assay) improve reliability. Combinatorial screens with cisplatin can identify synergistic effects .
Q. What in vivo models are suitable for assessing therapeutic potential, and which pharmacokinetic parameters should be monitored?
- Methodological Answer : Xenograft models (e.g., LoVo tumors in nude mice) with daily oral dosing (10–50 mg/kg) are preliminary standards. Monitor plasma half-life (t₁/₂) via LC-MS/MS, targeting >4 hours. Bioavailability studies should assess solubility limitations (logP ≈ 2.5) using co-solvents like PEG-400 .
Q. How can computational methods aid in identifying molecular targets, such as kinase inhibition?
- Methodological Answer : Molecular dynamics simulations (AMBER) and free-energy perturbation (FEP) predict binding affinities for kinases like AAK1. Validate via kinase inhibition assays (ADP-Glo™), comparing to known inhibitors (e.g., sunitinib). Off-target effects are screened using kinome-wide profiling (Eurofins KinaseProfiler™) .
Q. What are the challenges in developing derivatives with improved solubility without compromising activity?
- Methodological Answer : Introducing polar groups (e.g., hydroxymethyl) at the 2-position increases aqueous solubility but may reduce cell permeability (measured via Caco-2 assays). Prodrug strategies (e.g., ester-to-carboxylic acid conversion) balance solubility and metabolic stability, validated via simulated gastric fluid (SGF) testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
